molecular formula C14H12ClNO4S B2993040 3-[(3-Chlorophenyl)(methyl)sulfamoyl]benzoic acid CAS No. 379729-06-3

3-[(3-Chlorophenyl)(methyl)sulfamoyl]benzoic acid

Cat. No.: B2993040
CAS No.: 379729-06-3
M. Wt: 325.76
InChI Key: YXSFTRWOVSFWNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-Chlorophenyl)(methyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C₁₄H₁₂ClNO₄S and a molecular weight of 325.77 g/mol . It is characterized by the presence of a chlorophenyl group, a methyl group, and a sulfamoyl group attached to a benzoic acid core. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Chlorophenyl)(methyl)sulfamoyl]benzoic acid typically involves the reaction of 3-chlorobenzenesulfonyl chloride with methylamine, followed by the reaction with benzoic acid. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Chlorophenyl)(methyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols .

Scientific Research Applications

3-[(3-Chlorophenyl)(methyl)sulfamoyl]benzoic acid is utilized in various scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-[(3-Chlorophenyl)(methyl)sulfamoyl]benzoic acid exerts its effects involves interactions with specific molecular targets. The sulfamoyl group can form hydrogen bonds with proteins, influencing their structure and function. Additionally, the chlorophenyl group can interact with hydrophobic pockets in enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-Chlorophenyl)(methyl)sulfamoyl]benzenesulfonic acid
  • 3-[(3-Chlorophenyl)(methyl)sulfamoyl]benzamide
  • 3-[(3-Chlorophenyl)(methyl)sulfamoyl]benzyl alcohol

Uniqueness

3-[(3-Chlorophenyl)(methyl)sulfamoyl]benzoic acid is unique due to its combination of a benzoic acid core with a chlorophenyl and sulfamoyl group. This structure imparts distinct chemical reactivity and biological activity, making it valuable for diverse research applications .

Properties

IUPAC Name

3-[(3-chlorophenyl)-methylsulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4S/c1-16(12-6-3-5-11(15)9-12)21(19,20)13-7-2-4-10(8-13)14(17)18/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSFTRWOVSFWNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=CC=C1)Cl)S(=O)(=O)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.